1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine
Description
1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine is a piperazine derivative characterized by a dioxolane-containing side chain. The dioxolane moiety, a cyclic ketal, confers unique physicochemical properties, including enhanced solubility and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2)13-8-9(14-10)7-12-5-3-11-4-6-12/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTBQYOJWOSAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627914 | |
| Record name | 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82516-57-2 | |
| Record name | 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82516-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine typically involves the reaction of piperazine with 2,2-dimethyl-1,3-dioxolane-4-methanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine is CHNO, indicating the presence of both nitrogen and oxygen functional groups which contribute to its reactivity and potential biological activity. The dioxolane moiety is particularly significant as it can influence the compound's solubility and interaction with biological targets.
Antioxidant Activity
Recent studies have highlighted the antioxidative properties of piperazine derivatives. For instance, a series of diphenylalkyl piperazine derivatives were evaluated for their ability to inhibit lipid peroxidation in canine brain homogenates. Some derivatives exhibited antioxidative activities comparable to alpha-tocopherol, with IC(50) values in low micromolar ranges, suggesting that modifications to the piperazine structure can enhance antioxidant efficacy .
Neuropharmacological Potential
Piperazine compounds have been explored for their neuropharmacological effects. A notable study focused on a related compound (Lu AA21004), which demonstrated high affinity for serotonin receptors and was found to be effective in increasing serotonin levels in the brain. This suggests that similar compounds might be developed for treating mood disorders like depression, leveraging their serotonergic activity .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced properties. The dioxolane group can facilitate cross-linking reactions and improve the thermal stability of polymers. Research indicates that such modifications can lead to materials suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,2-dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse pharmacological and chemical profiles depending on their substituents. Below is a systematic comparison of 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Unlike MDBP, which contains a methylenedioxybenzyl group linked to hallucinogenic effects, the dioxolane side chain lacks aromaticity, likely reducing serotonin receptor affinity .
Synthetic Routes :
- Most analogs (e.g., TFMPP, MDBP) are synthesized via nucleophilic substitution or benzyl halide alkylation . The target compound may require specialized reagents (e.g., dioxolane-containing alkyl halides) for side-chain incorporation.
Pharmacological Profiles: Receptor Selectivity: TFMPP and 1-(2-methoxyphenyl)piperazine exhibit 5-HT1B/1C agonism, whereas MDBP interacts with dopamine and serotonin transporters . The dioxolane group’s non-aromatic nature may shift receptor selectivity toward adrenergic or non-monoaminergic targets. Functional Outcomes: Piperazines with electron-withdrawing groups (e.g., TFMPP’s CF₃) show strong serotonergic activity, while hydroxyethyl derivatives (HEP) are metabolically stable but pharmacologically inert .
Biological Activity
1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine, with the chemical formula CHNO and CAS number 82516-57-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its antibacterial and antifungal activities.
Synthesis
The synthesis of this compound involves the reaction of piperazine with 2,2-dimethyl-[1,3]dioxolane derivatives. The reaction conditions typically include the use of solvents such as ethanol or methanol and may involve catalytic agents to enhance yield. The resulting compound can be characterized using techniques like NMR and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial activity against various strains of bacteria. A study reported that derivatives of 1,3-dioxolanes showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis as well as some Gram-negative strains like Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 625–1250 µg/mL |
| Staphylococcus epidermidis | 500 µg/mL | |
| Pseudomonas aeruginosa | 1250 µg/mL |
Antifungal Activity
The antifungal properties of this compound have also been explored. In vitro studies demonstrated that it exhibits notable activity against Candida albicans, a common fungal pathogen. The effectiveness was quantified through MIC values similar to those observed in antibacterial assays .
Table 2: Antifungal Activity of this compound
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 500 µg/mL |
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Antibacterial Efficacy : A study synthesized various dioxolane derivatives and assessed their antibacterial effects. The results indicated that compounds with specific substituents on the dioxolane ring exhibited superior activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Screening : Another investigation focused on the antifungal potential of synthesized dioxolanes. The study found that most derivatives showed significant antifungal activity against C. albicans, suggesting a promising avenue for developing antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The presence of the dioxolane moiety is crucial for its interaction with biological targets. Variations in substituents can significantly influence its efficacy against different pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
